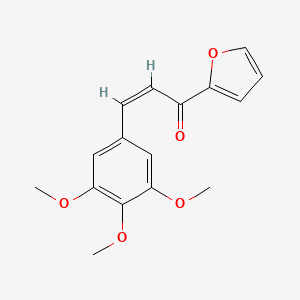![molecular formula C13H15NO3 B5333970 4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5333970.png)
4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid, also known as DMABN, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of cancer cells. This compound has also been shown to have antioxidant properties and may have potential applications in the treatment of neurodegenerative diseases.
Mécanisme D'action
The mechanism of action of 4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. This compound has also been shown to inhibit the activity of certain proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which may have potential applications in the treatment of various diseases. This compound has also been shown to inhibit the growth and proliferation of cancer cells, which may have potential applications in cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid in lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in large quantities. However, one limitation is that the mechanism of action of this compound is not fully understood, which may make it difficult to interpret the results of experiments involving the compound.
Orientations Futures
There are several future directions for the study of 4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid. One potential direction is the further exploration of its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Another potential direction is the investigation of its ability to inhibit the growth of cancer cells and its potential applications in cancer therapy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
This compound is a chemical compound that has shown potential applications in various fields of scientific research. Its relatively simple synthesis method and potential therapeutic properties make it an attractive compound for further study. However, further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
Méthodes De Synthèse
4-[(3,5-dimethylphenyl)amino]-2-methyl-4-oxo-2-butenoic acid can be synthesized through a multi-step process involving the reaction of 3,5-dimethylaniline with ethyl acetoacetate, followed by the addition of acetic anhydride and hydrochloric acid. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
Propriétés
IUPAC Name |
(E)-4-(3,5-dimethylanilino)-2-methyl-4-oxobut-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-4-9(2)6-11(5-8)14-12(15)7-10(3)13(16)17/h4-7H,1-3H3,(H,14,15)(H,16,17)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVFGVKIRZKYTN-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=C(C)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C(\C)/C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[5-(2-fluorophenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5333890.png)
![2,3,5-trimethyl-7-[4-(4-pyridinyl)-1,4-diazepan-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5333892.png)
![N-[3-(1H-imidazol-1-yl)propyl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5333902.png)
![2-({[5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5333910.png)
![5-{4-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5333916.png)
![ethyl 4-(4-fluorophenyl)-2-{[3-(2-fluorophenyl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B5333917.png)
![(3-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5333933.png)
![3-[(7-nitro-2,1,3-benzothiadiazol-5-yl)thio]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5333941.png)
![2,6-dimethyl-4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5333947.png)

![N-(2-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5333961.png)
![3-(3-methoxyphenyl)-2-[2-(4-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5333964.png)

![methyl [4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetate](/img/structure/B5333983.png)
